molecular formula C6H9Cl3N4O2 B13734852 2-(2-Azidoethoxy)ethyl 2,2,2-trichloroethanimidate

2-(2-Azidoethoxy)ethyl 2,2,2-trichloroethanimidate

Cat. No.: B13734852
M. Wt: 275.5 g/mol
InChI Key: CGWOJMLRFICFLF-UHFFFAOYSA-N
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Description

2-(2-Azidoethoxy)ethyl 2,2,2-trichloroethanimidate is a chemical compound with the molecular formula C6H9Cl3N4O2. This compound is known for its unique structure, which includes an azido group and a trichloroethanimidate moiety. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Azidoethoxy)ethyl 2,2,2-trichloroethanimidate typically involves the reaction of 2-(2-Azidoethoxy)ethanol with 2,2,2-trichloroacetimidate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as tert-butyl methyl ether and maintaining the reaction temperature at 2-8°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction is monitored closely to maintain optimal conditions and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2-Azidoethoxy)ethyl 2,2,2-trichloroethanimidate undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.

    Click Chemistry: The azido group is highly reactive in click chemistry, particularly in the formation of triazoles.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include copper(I) catalysts for click chemistry and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products

The major products formed from these reactions include triazoles and substituted derivatives of the original compound. These products are often used in further chemical synthesis and research applications.

Scientific Research Applications

2-(2-Azidoethoxy)ethyl 2,2,2-trichloroethanimidate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Azidoethoxy)ethyl 2,2,2-trichloroethanimidate involves the reactivity of the azido group and the trichloroethanimidate moiety. The azido group can undergo cycloaddition reactions, forming stable triazole rings. The trichloroethanimidate moiety can participate in esterification and etherification reactions, facilitating the formation of various chemical bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Azidoethoxy)ethyl 2,2,2-trichloroethanimidate is unique due to the presence of both the azido group and the trichloroethanimidate moiety. This combination allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis and scientific research.

Properties

Molecular Formula

C6H9Cl3N4O2

Molecular Weight

275.5 g/mol

IUPAC Name

2-(2-azidoethoxy)ethyl 2,2,2-trichloroethanimidate

InChI

InChI=1S/C6H9Cl3N4O2/c7-6(8,9)5(10)15-4-3-14-2-1-12-13-11/h10H,1-4H2

InChI Key

CGWOJMLRFICFLF-UHFFFAOYSA-N

Canonical SMILES

C(COCCOC(=N)C(Cl)(Cl)Cl)N=[N+]=[N-]

Origin of Product

United States

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